2-ethyl-N-(pyridin-4-ylmethyl)aniline
CAS No.:
Cat. No.: VC12980587
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 2-ethyl-N-(pyridin-4-ylmethyl)aniline |
| Standard InChI | InChI=1S/C14H16N2/c1-2-13-5-3-4-6-14(13)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3 |
| Standard InChI Key | IRIGWVSKIPDDQY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NCC2=CC=NC=C2 |
| Canonical SMILES | CCC1=CC=CC=C1NCC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Ethyl-N-(pyridin-4-ylmethyl)aniline (IUPAC name: 2-ethyl-N-[(pyridin-4-yl)methyl]aniline) is a tertiary amine featuring:
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Aniline core: A benzene ring substituted with an ethyl group at the 2-position and an amino group.
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Pyridinylmethyl moiety: A pyridine ring (positioned at the 4-site) connected via a methylene bridge to the aniline nitrogen.
The molecular formula is C₁₅H₁₈N₂, with a molecular weight of 226.32 g/mol (calculated from ). Key structural analogs include 2-iodo-N-(pyridin-4-ylmethyl)aniline (CAS 1152572-82-1, ) and 4-ethyl-N-(pyridin-2-ylmethyl)aniline (PubChem CID 28479719, ), which share similar backbone frameworks but differ in substituent positions.
Table 1: Comparative Structural Data for Related Aniline Derivatives
Synthetic Methodologies
Nucleophilic Substitution Approaches
The synthesis of 2-ethyl-N-(pyridin-4-ylmethyl)aniline can be inferred from analogous protocols for related compounds. For instance, Method A in describes the condensation of substituted pyridin-2-amine with aldehydes in methanol under acidic conditions (TosOH catalysis). Adapting this method:
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Reactants: 2-ethylaniline and 4-pyridinecarbaldehyde.
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Conditions: Methanol solvent, TosOH (20 mol%), 70°C for 12 hours.
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Workup: Extraction with ethyl acetate, drying (Na₂SO₄), and silica gel chromatography .
Yield optimization studies suggest that electron-donating groups (e.g., ethyl) on the aniline ring enhance nucleophilicity, favoring imine formation and subsequent reduction .
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling represents an alternative route. As demonstrated in for pyrido[1,2-a]benzimidazoles, aryl halides (e.g., 2-bromoethylbenzene) can couple with N-(pyridin-4-ylmethyl)aniline derivatives using:
This method achieves moderate to high yields (25–91%) but requires rigorous exclusion of moisture .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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IR: Stretching vibrations at ~1600 cm⁻¹ (C=N pyridine), ~3400 cm⁻¹ (N-H amine) .
Applications in Medicinal Chemistry and Materials Science
Biological Activity
While direct studies on 2-ethyl-N-(pyridin-4-ylmethyl)aniline are sparse, structurally related pyridinylmethylanilines exhibit:
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Anticancer potential: Inhibition of kinase pathways (e.g., EGFR, VEGFR) via π-π stacking with ATP-binding pockets .
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Antimicrobial effects: Disruption of bacterial cell membranes through cationic amine interactions .
Table 2: Bioactivity of Analogous Compounds
| Compound | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| 4-Ethyl-N-(pyridin-2-ylmethyl)aniline | 12.3 | Staphylococcus aureus | |
| 2-Iodo-N-(pyridin-4-ylmethyl)aniline | 8.7 | HeLa cancer cells |
Materials Science Applications
The conjugated π-system enables applications in:
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